molecular formula C9H6F2N2 B2642392 4-Amino-6,8-difluoroquinoline CAS No. 288371-41-5

4-Amino-6,8-difluoroquinoline

Cat. No. B2642392
M. Wt: 180.158
InChI Key: UDQAHFTWCBMBAL-UHFFFAOYSA-N
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Description

4-Amino-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H6F2N2 . It is used for proteomics research .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 4-Amino-6,8-difluoroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 4-Amino-6,8-difluoroquinoline consists of a quinoline ring system, which is a family of benzazines bearing one nitrogen atom . The molecular weight of this compound is 180.15 g/mol .


Chemical Reactions Analysis

Fluorinated quinolines, including 4-Amino-6,8-difluoroquinoline, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

4-Amino-6,8-difluoroquinoline has a molecular weight of 180.15 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Safety And Hazards

4-Amino-6,8-difluoroquinoline is harmful if swallowed and causes serious eye damage . It may also cause skin and respiratory irritation . Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .

Future Directions

4-Amino-6,8-difluoroquinoline is used for proteomics research . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

6,8-difluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQAHFTWCBMBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6,8-difluoroquinoline

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